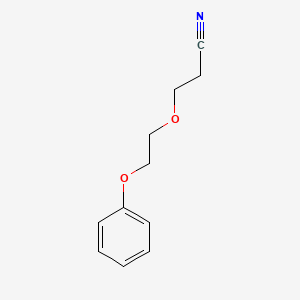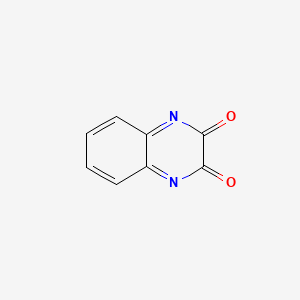![molecular formula C9H12O2 B3055235 2-[2-(羟甲基)苯基]乙醇 CAS No. 6346-00-5](/img/structure/B3055235.png)
2-[2-(羟甲基)苯基]乙醇
描述
“2-[2-(Hydroxymethyl)phenyl]ethanol” is a phenolic alcohol . The molecular formula is C9H12O2 . It is commonly present in olive mill wastewater and is a polyphenolic building block used in the synthesis of monobenzoxazine resin .
Synthesis Analysis
The synthesis of “2-[2-(Hydroxymethyl)phenyl]ethanol” derivatives can be achieved through the reaction of 3-substituted isocoumarins with an excess of sodium borohydride in methanol .Molecular Structure Analysis
The molecular structure of “2-[2-(Hydroxymethyl)phenyl]ethanol” has a dihedral angle of 19.10 (5)° between the mean planes of the two benzene rings . There is an intramolecular O-H⋯O hydrogen bond and the C-C-C-C torsion angle across the bridge between the two rings is 173.13 (14)° .Chemical Reactions Analysis
The reaction of 3-substituted isocoumarins with excess of sodium borohydride in methanol results in the corresponding “2-[2-(Hydroxymethyl)phenyl]ethanol” derivatives .Physical And Chemical Properties Analysis
The molecular weight of “2-[2-(Hydroxymethyl)phenyl]ethanol” is 152.19 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound also has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 40.5 Ų .科学研究应用
生物活性物质的控释
2-苯基乙醇是一种天然化合物,因其香味、抑菌和抗真菌特性而得到应用,但它难以稳定且具有高度挥发性。Zarandona 等人 (2020) 在《食品胶体》中进行的一项研究开发了含有 2-苯基乙醇的壳聚糖薄膜,并与环糊精 (CD) 形成包合物,用于控释。选择 β-环糊精是因为它具有较高的保留率,从而制得均一、透明、无色且机械强度高的薄膜。这种方法显著提高了薄膜中 2-苯基乙醇的保留率 (Zarandona 等人,2020)。
氢化过程
Yadav 和 Lawate (2011) 在《超临界流体杂志》中探讨了使用超临界二氧化碳中包封聚脲的催化剂氢化苯乙烯氧化物来生产 2-苯基乙醇 (2-PEA)。该方法因其清洁、环保的工艺而引人注目,实现了苯乙烯氧化物的完全转化,对 2-PEA 的选择性为 100%,没有副产物或不需要额外的助剂 (Yadav 和 Lawate,2011)。
从水溶液中萃取
Reis 等人 (2006) 在《膜科学杂志》中研究了使用乳液液膜从水溶液中萃取 2-(4-羟基苯基)乙醇(橄榄磨废水中常见的酚类醇)。他们研究了膜相中的添加剂对溶质渗透的影响,为该化合物的物理和反应萃取方法提供了见解 (Reis 等人,2006)。
立体选择性合成应用
Shishkina 等人 (2016) 在《俄罗斯化学公报》中报道了 1-{2-[羟基(二芳基)甲基]苯基}乙醇的纯对映异构体的环化,导致 1,3-二取代的 1,3-二氢异苯并呋喃 (苯并酞) 的立体选择性合成。该过程显示出中等至高的对映异构或非对映异构纯度,突出了其在立体选择性有机合成中的潜力 (Shishkina 等人,2016)。
抗菌剂合成
Manivel 和 Khan (2009) 在《智利化学学会杂志》中合成了 2-(2-(羟甲基)苯基)乙醇衍生物作为潜在的抗菌剂。他们探索了这些化合物对各种革兰氏阴性菌和革兰氏阳性菌的抗菌活性,证明了该化合物在开发新型抗菌剂中的潜力 (Manivel 和 Khan,2009)。
安全和危害
While specific safety and hazards information for “2-[2-(Hydroxymethyl)phenyl]ethanol” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
属性
IUPAC Name |
2-[2-(hydroxymethyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,10-11H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZAAAUGPREPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286091 | |
| Record name | 2-[2-(hydroxymethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Hydroxymethyl)phenyl]ethanol | |
CAS RN |
6346-00-5 | |
| Record name | NSC43741 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[2-(hydroxymethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


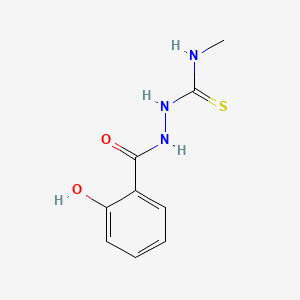
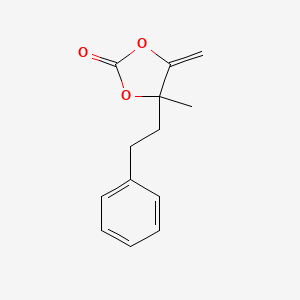
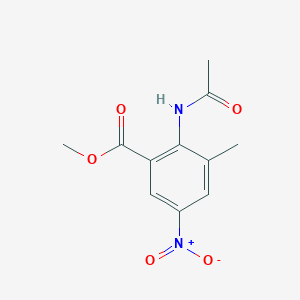

![2H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-3-(2-methoxyphenyl)-](/img/structure/B3055159.png)
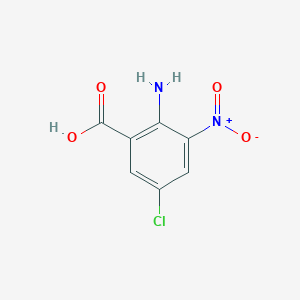
![Dodecanedioic acid, bis[2-(2-hydroxybenzoyl)hydrazide]](/img/structure/B3055162.png)
![[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3055164.png)
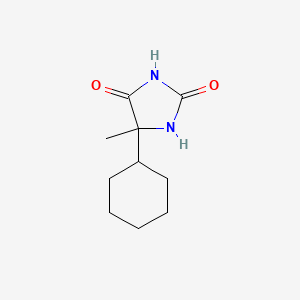
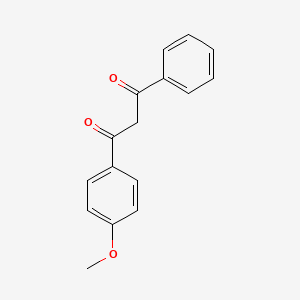
![[3-(Hydroxymethyl)-2-methoxy-5-methylphenyl]methanol](/img/structure/B3055169.png)

